molecular formula C11H10FNO2 B13676296 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

Cat. No.: B13676296
M. Wt: 207.20 g/mol
InChI Key: JQDFQNQNLRHTHA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 3-fluoro-4-methoxyphenyl group in this compound imparts unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyacetophenone
  • 1,3,4-Oxadiazole derivatives

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole is unique due to its specific structural features, such as the isoxazole ring and the 3-fluoro-4-methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H10FNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3

InChI Key

JQDFQNQNLRHTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

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